molecular formula C15H16O3 B12897187 (Furan-3-yl)methyl 4-phenylbutanoate CAS No. 191471-32-6

(Furan-3-yl)methyl 4-phenylbutanoate

Cat. No.: B12897187
CAS No.: 191471-32-6
M. Wt: 244.28 g/mol
InChI Key: WBZDXJHCGRJKBK-UHFFFAOYSA-N
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Description

Furan-3-ylmethyl 4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and a phenylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-ylmethyl 4-phenylbutanoate typically involves the esterification of furan-3-ylmethanol with 4-phenylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of furan-3-ylmethyl 4-phenylbutanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to drive the esterification reaction under milder conditions, reducing the need for high temperatures and harsh chemicals.

Chemical Reactions Analysis

Types of Reactions

Furan-3-ylmethyl 4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Products may include furanones and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Substituted furans with various functional groups depending on the reagents used.

Scientific Research Applications

Furan-3-ylmethyl 4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of furan-3-ylmethyl 4-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl 4-phenylbutanoate
  • Furan-3-ylmethyl 3-phenylpropanoate
  • Furan-2-ylmethyl 3-phenylpropanoate

Uniqueness

Furan-3-ylmethyl 4-phenylbutanoate is unique due to the specific positioning of the furan ring and the phenylbutanoate moiety. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

191471-32-6

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

furan-3-ylmethyl 4-phenylbutanoate

InChI

InChI=1S/C15H16O3/c16-15(18-12-14-9-10-17-11-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2

InChI Key

WBZDXJHCGRJKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC2=COC=C2

Origin of Product

United States

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